molecular formula C9H9BrClNO B3181034 N-(3-bromophenyl)-3-chloropropanamide CAS No. 519016-88-7

N-(3-bromophenyl)-3-chloropropanamide

Cat. No.: B3181034
CAS No.: 519016-88-7
M. Wt: 262.53 g/mol
InChI Key: GRZZMEMLBNAVKP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-chloropropanamide (C₉H₉BrClNO; molecular weight: 262.53 g/mol) is a halogenated amide featuring a propanamide backbone with a chlorine atom at the β-carbon and a 3-bromophenyl group attached to the nitrogen . The bromine and chlorine substituents contribute to its electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

N-(3-bromophenyl)-3-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZZMEMLBNAVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287701
Record name N-(3-Bromophenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519016-88-7
Record name N-(3-Bromophenyl)-3-chloropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519016-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromophenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-chloropropanamide typically involves the reaction of 3-bromoaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 3-bromoaniline in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 3-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-chloropropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of N-(3-substituted phenyl)-3-chloropropanamide derivatives.

    Reduction: Formation of N-(3-bromophenyl)-3-chloropropylamine.

    Oxidation: Formation of 3-bromo-4-chlorobenzoic acid.

Scientific Research Applications

N-(3-bromophenyl)-3-chloropropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-chloropropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Positional Isomers

  • N-(2-Bromophenyl)-3-chloropropanamide ():
    • Structural difference : Bromine is at the 2-position of the phenyl ring.
    • Impact : Alters electronic effects (e.g., resonance and inductive effects) and steric hindrance near the amide group. This may affect reactivity in cross-coupling reactions or binding affinity in biological targets.
    • Molecular weight : 262.53 g/mol (identical to the target compound).

Substituted Phenyl Groups

  • N-(3-Chlorophenyl)-3-cyclopentylpropanamide (): Structural difference: Cyclopentyl replaces the β-chlorine. Molecular weight: 251.75 g/mol.
  • 3-Chloro-N-(3-hydroxyphenyl)propanamide ():

    • Structural difference : Hydroxyl group at the 3-position of the phenyl ring.
    • Impact : Introduces hydrogen-bonding capability, improving solubility in polar solvents. May enhance interactions with biological targets like enzymes or receptors.
    • Molecular weight : 228.66 g/mol.

Complex Derivatives

  • Triazole-based analogs (): Example: 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)propanamide. Structural difference: Incorporates a triazole-thioether moiety. Impact: Enhances nonlinear optical (NLO) properties due to extended π-conjugation and electron-withdrawing groups, making it suitable for materials science applications.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
N-(3-bromophenyl)-3-chloropropanamide 262.53 3-Br, β-Cl Low polarity solvents (e.g., DCM)
N-(2-bromophenyl)-3-chloropropanamide 262.53 2-Br, β-Cl Similar to target compound
3-Chloro-N-(3-hydroxyphenyl)propanamide 228.66 3-OH, β-Cl Higher in polar solvents (e.g., MeOH)
N-[4-(Benzyloxy)phenyl]-3-chloropropanamide 289.75 4-benzyloxy, β-Cl High lipophilicity

Biological Activity

N-(3-bromophenyl)-3-chloropropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has a unique structural configuration that influences its reactivity and biological interactions. The presence of the bromine atom on the phenyl ring and the chlorine atom on the propanamide moiety enhances its lipophilicity, which is crucial for membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, disrupting normal physiological processes. This inhibition can be beneficial in treating various diseases, particularly those involving microbial infections or cancer.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A quantitative structure-activity relationship (QSAR) analysis indicated that compounds with halogenated phenyl groups, such as this one, are effective against both Gram-positive and Gram-negative bacteria as well as pathogenic yeasts.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismActivity Level
Staphylococcus aureus (MRSA)High
Escherichia coliModerate
Candida albicansModerate

This table summarizes findings from antimicrobial tests where this compound demonstrated significant effectiveness against MRSA, a common resistant strain of bacteria, while showing moderate activity against E. coli and C. albicans .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that compounds in this class can induce cytotoxic effects in various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The above table illustrates the IC50 values for this compound against several cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on various chloroacetamides, including this compound, confirmed its efficacy against MRSA and other pathogens. The study utilized standard antimicrobial testing protocols to validate these findings .
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of this compound on human tumor cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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